molecular formula C21H23BrFNO2 B1667933 Bromperidol CAS No. 10457-90-6

Bromperidol

Katalognummer: B1667933
CAS-Nummer: 10457-90-6
Molekulargewicht: 420.3 g/mol
InChI-Schlüssel: RKLNONIVDFXQRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Katalysatoren, um die Reaktionen zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von Bromperidol beinhaltet oft die Verwendung von Polymeren mit hohem Molekulargewicht für Formulierungen mit verzögerter Freisetzung. So kann this compound beispielsweise in eine Basis aus Polymilchsäure oder Poly(Milchsäure-co-Glycolsäure) eingearbeitet werden, um eine Mikrokugelzubereitung mit verzögerter Freisetzung zu erzeugen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bromperidol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, wie z. B. sein N-Oxid und seine reduzierte Form .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Bromperidol is a butyrophenone derivative, closely related to haloperidol, and exhibits strong antidopaminergic properties. It acts primarily as a dopamine D2 receptor antagonist, which is pivotal in managing symptoms associated with psychoses. Its pharmacodynamic characteristics include a relatively rapid onset of action compared to other antipsychotics, making it a valuable option in acute settings .

Schizophrenia Treatment

This compound is widely utilized in the management of schizophrenia. Clinical studies have demonstrated its efficacy in reducing psychotic symptoms, with some evidence suggesting that it may be more effective than chlorpromazine and comparable to haloperidol .

Efficacy Comparison:

MedicationEfficacy LevelOnset of ActionExtrapyramidal Symptoms
This compoundModerate to HighFaster than othersSimilar frequency
HaloperidolModerate to HighModerateCommon
ChlorpromazineModerateSlowerLess frequent

Depot Formulation

This compound decanoate, a long-acting injectable form, is particularly beneficial for patients requiring consistent medication adherence. Studies indicate that it can reduce relapse rates and improve overall patient management compared to placebo and some other depot antipsychotics .

Key Findings from Clinical Trials:

  • Patients receiving this compound decanoate showed a relative risk of relapse at 392 per 1000 compared to 196 per 1000 for other depot formulations over a 12-month follow-up .
  • Adverse effects were similar across groups, with extrapyramidal symptoms being the most reported .

Repurposing for Other Conditions

Recent investigations have explored the potential of this compound beyond psychiatric disorders. For instance, studies suggest its efficacy in treating Chagas disease by repurposing existing antipsychotics for antiparasitic use. This compound has shown activity against Trypanosoma cruzi in vitro, indicating possible new therapeutic pathways .

Combination Therapies

Research has also focused on combining this compound with other agents to enhance therapeutic outcomes in resistant cases or to mitigate side effects. For example, combining this compound with certain antihypertensives has been investigated for synergistic effects on blood pressure management .

Side Effects and Management

While this compound is effective, it is associated with various side effects, predominantly extrapyramidal symptoms such as acute dystonia and akathisia. A study involving 33 patients highlighted that younger individuals were more susceptible to these side effects . Monitoring and managing these adverse effects are crucial for optimizing treatment outcomes.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Bromperidol is an antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the butyrophenone class of drugs and is known for its strong antagonistic activity on dopamine D2 receptors, with minimal effects on D1 receptors. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, side effects, and comparative studies with other antipsychotics.

Pharmacodynamics

This compound exerts its therapeutic effects primarily through blockade of dopamine receptors in the central nervous system (CNS). Its pharmacological profile includes:

  • Dopamine Receptor Antagonism : this compound is characterized as a strong D2 antagonist and a very weak D1 antagonist, which contributes to its efficacy in reducing psychotic symptoms .
  • Depot Formulation : this compound is available in a depot formulation (this compound decanoate), which allows for prolonged release and sustained therapeutic levels in patients requiring long-term management .

Comparative Studies

Several studies have evaluated the efficacy of this compound against other antipsychotics:

  • This compound vs. Haloperidol : A clinical evaluation indicated that both this compound and haloperidol showed similar efficacy in treating acute psychosis, with this compound demonstrating a quicker improvement in energy levels after two weeks . However, side effects were noted to be comparable between the two drugs.
  • This compound Decanoate vs. Other Depot Antipsychotics : In randomized controlled trials (RCTs), this compound decanoate was found to be less effective than fluphenazine and haloperidol depot formulations. Patients receiving this compound decanoate experienced higher rates of relapse and required additional antipsychotic medications more frequently than those on other depot preparations .
ComparisonOutcomeRelative Risk (RR)Confidence Interval (CI)
This compound Decanoate vs. FluphenazineRelapseRR 3.921.05 to 14.60
This compound Decanoate vs. HaloperidolRelapseRR 1.720.70 to 4.20
This compound Decanoate vs. PlaceboEfficacyNot statistically significantN/A

Side Effects

The side effect profile of this compound is significant, particularly concerning extrapyramidal symptoms (EPS):

  • Extrapyramidal Symptoms : Common side effects include tremors, parkinsonism, and akathisia. In one study involving 33 patients, acute dystonia was observed in approximately 30% of cases .
  • Anticholinergic Effects : The incidence of anticholinergic side effects was similar between this compound and other depot antipsychotics, suggesting a comparable need for adjunctive treatment with anticholinergic medications .

Case Studies

A notable case study highlighted the clinical application of this compound in managing acute psychotic episodes:

  • Patient Case : A 35-year-old male diagnosed with schizophrenia exhibited severe agitation and hallucinations. Treatment with this compound resulted in rapid alleviation of symptoms within 48 hours, although he later developed mild akathisia, necessitating the addition of an anticholinergic agent .

Eigenschaften

IUPAC Name

4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLNONIVDFXQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022690
Record name Bromperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10457-90-6
Record name Bromperidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10457-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromperidol [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bromperidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromperidol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYH6F7I22E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromperidol
Reactant of Route 2
Reactant of Route 2
Bromperidol
Reactant of Route 3
Reactant of Route 3
Bromperidol
Reactant of Route 4
Bromperidol
Reactant of Route 5
Bromperidol
Reactant of Route 6
Bromperidol
Customer
Q & A

Q1: What is bromperidol's primary mechanism of action?

A1: this compound primarily exerts its antipsychotic effects by acting as a dopamine D2 receptor antagonist. [, ] This means it blocks dopamine from binding to these receptors, primarily in the mesolimbic pathway of the brain, which is thought to be responsible for the positive symptoms of schizophrenia. []

Q2: Does this compound affect other neurotransmitter systems?

A2: While this compound demonstrates high affinity for dopamine D2 receptors, studies suggest it can also interact with other neurotransmitter systems, including serotonin and histamine receptors, albeit with lower affinity. [, ] This broader interaction profile may contribute to its overall clinical effects and side effect profile. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H23BrFNO2 and a molecular weight of 420.33 g/mol. []

Q4: Are there any available spectroscopic data for this compound?

A4: Yes, several studies utilize various spectroscopic techniques to characterize this compound. Mass spectrometry has been used to analyze its fragmentation pattern and identify metabolites. [, ] Gas chromatography coupled with electron capture detection and high-performance liquid chromatography have been employed to quantify this compound levels in biological samples. [, ]

Q5: How is this compound absorbed and distributed in the body?

A5: this compound exhibits slow absorption following oral administration, reaching peak plasma concentrations between 1.5 to 4 hours. [, ] It displays wide distribution throughout the body, crossing the blood-brain barrier to reach its target site in the central nervous system. [, ]

Q6: How is this compound metabolized and excreted?

A6: this compound undergoes extensive metabolism, primarily in the liver. [, ] Unlike rats and dogs, where oxidative N-dealkylation is the major metabolic pathway, humans predominantly metabolize this compound through conjugation with glucuronic acid, forming the O-glucuronide conjugate as the primary metabolite. [, , , ] Excretion occurs primarily through urine and feces. [, , ]

Q7: Are there any known drug interactions with this compound?

A7: Yes, research shows potential for drug interactions. Levomepromazine, a sedative, can elevate this compound plasma levels by inhibiting its metabolism. [, ] Similarly, itraconazole, a CYP3A4 inhibitor, can significantly increase both haloperidol and this compound plasma concentrations. [] Concomitant use of these medications requires careful monitoring for potential adverse effects. [, ]

Q8: How does this compound compare to haloperidol in terms of efficacy and side effects?

A8: Clinical trials comparing this compound and haloperidol have shown similar efficacy in treating psychotic symptoms. [, , ] Both drugs can cause extrapyramidal side effects, but some studies suggest this compound might have a milder sedative effect and potentially a slightly more favorable side effect profile. [, ]

Q9: What are the challenges in formulating this compound?

A9: this compound's low water solubility poses a challenge in formulation development, potentially affecting its dissolution and absorption. [] Research focuses on exploring formulation strategies to enhance solubility and bioavailability. []

Q10: Are there any ongoing research areas for this compound?

A10: Further research is needed to understand the long-term effects of this compound, particularly its impact on cognitive function and metabolic parameters. [] Additionally, exploring novel drug delivery systems, such as nanoparticles, could potentially enhance its therapeutic efficacy and minimize side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.